molecular formula C10H16ClN3O B6601696 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride CAS No. 1876214-74-2

1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride

Cat. No. B6601696
CAS RN: 1876214-74-2
M. Wt: 229.71 g/mol
InChI Key: WTLGTNVNRZWEGE-UHFFFAOYSA-N
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Description

1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride, also known as CBAH, is an organic compound with a cyclic structure containing a 5-membered ring of carbon atoms and a nitrogen atom. It is a white crystalline solid with a molecular weight of 221.68 g/mol and a melting point of 147-148 °C. CBAH has a variety of applications in the fields of chemistry and biochemistry, ranging from drug synthesis to laboratory experiments.

Scientific Research Applications

1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is an important compound in the field of chemistry and biochemistry due to its unique structure and properties. It has been used in a variety of laboratory experiments, such as the synthesis of new drugs and the study of enzyme inhibition. It has also been used to study the structure and function of proteins, as well as the mechanism of action of various drugs.

Mechanism of Action

1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound binds to the active site of the enzyme and blocks its activity, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it has a wide range of applications in the fields of chemistry and biochemistry. However, it is important to note that this compound has some limitations. It is not soluble in water, so it must be dissolved in a suitable solvent before use. In addition, it is not very stable and can easily decompose in the presence of light or heat.

Future Directions

The potential applications of 1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride are vast and continue to grow. Future research may focus on the development of new drugs based on this compound, as well as the use of this compound as an inhibitor of other enzymes. In addition, further research may explore the potential of this compound as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further studies may focus on the potential of this compound as a diagnostic tool for various diseases, such as cardiovascular disease and cancer.

Synthesis Methods

1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride can be synthesized from cyclobutan-1-amine, 1,2,4-oxadiazole, and hydrochloric acid. The reaction involves the conversion of cyclobutan-1-amine to the cyclobutan-1-amine hydrochloride salt, followed by the addition of 1,2,4-oxadiazole to form the desired product. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out at a temperature of 70-80 °C.

properties

IUPAC Name

1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-10(5-2-6-10)9-12-8(14-13-9)7-3-1-4-7;/h7H,1-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLGTNVNRZWEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3(CCC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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